molecular formula C6H3ClF3NO B14771795 5-Chloro-2-(trifluoromethoxy)pyridine

5-Chloro-2-(trifluoromethoxy)pyridine

Cat. No.: B14771795
M. Wt: 197.54 g/mol
InChI Key: ZVSNSVAHQFKFEK-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position on the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyridine with a trifluoromethylating agent such as sodium trifluoromethanesulfonate in the presence of a catalyst like manganese . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of 5-Chloro-2-(trifluoromethoxy)pyridine may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic boronic acids.

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

5-chloro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H

InChI Key

ZVSNSVAHQFKFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OC(F)(F)F

Origin of Product

United States

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